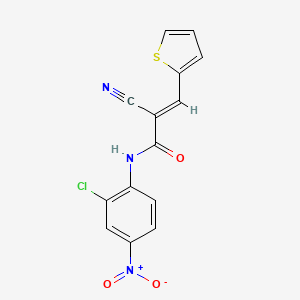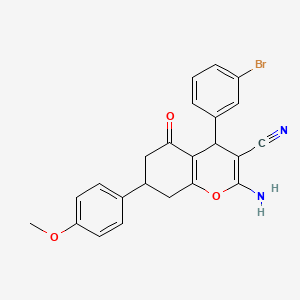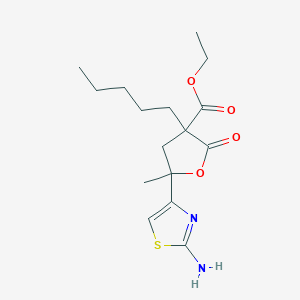![molecular formula C17H17Cl2N3O B11651457 2,4-dichloro-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B11651457.png)
2,4-dichloro-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL is a complex organic compound that features a benzodiazole moiety linked to a chlorinated phenol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DICHLORO-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorophenol with a benzodiazole derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to maintain product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted phenols and benzodiazole derivatives.
Scientific Research Applications
2,4-DICHLORO-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL involves its interaction with specific molecular targets. The benzodiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The chlorinated phenol group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2,4-Dichlorophenol: Shares the chlorinated phenol structure but lacks the benzodiazole moiety.
Benzodiazole Derivatives: Compounds like 1-propyl-1H-benzodiazole have similar core structures but different substituents.
Uniqueness: 2,4-DICHLORO-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL is unique due to the combination of the chlorinated phenol and benzodiazole moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C17H17Cl2N3O |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C17H17Cl2N3O/c1-2-7-22-15-6-4-3-5-14(15)21-17(22)20-10-11-8-12(18)9-13(19)16(11)23/h3-6,8-9,23H,2,7,10H2,1H3,(H,20,21) |
InChI Key |
BRVPYQFSACBCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-{[(4-chlorophenyl)sulfonyl][(4-nitrophenyl)carbonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11651390.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]propanamide](/img/structure/B11651396.png)

![(6Z)-6-(3-bromo-5-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651406.png)
![(5E)-5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651414.png)

![7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11651425.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11651430.png)
![2-(1,2-dihydroacenaphthylen-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11651432.png)
![2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11651436.png)
![(6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651439.png)

